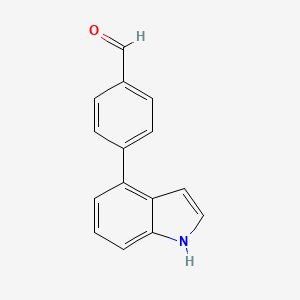

4-(1H-Indol-4-YL)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-Indol-4-YL)benzaldehyde is an organic compound that features both an indole and a benzaldehyde moiety. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The presence of the aldehyde group in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-4-YL)benzaldehyde typically involves the condensation of indole derivatives with benzaldehyde under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Indol-4-YL)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 4-(1H-Indol-4-YL)benzoic acid.

Reduction: 4-(1H-Indol-4-YL)benzyl alcohol.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(1H-Indol-4-YL)benzaldehyde has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-4-YL)benzaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .

Comparison with Similar Compounds

4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of an indole ring.

4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole ring.

1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position of the indole ring.

Uniqueness: 4-(1H-Indol-4-YL)benzaldehyde is unique due to the specific positioning of the aldehyde group on the indole ring, which influences its reactivity and biological activity. This positioning allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs .

Biological Activity

4-(1H-Indol-4-YL)benzaldehyde is an aromatic compound characterized by the presence of both an indole and a benzaldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

- Molecular Formula : C₁₅H₁₃N

- Molecular Weight : Approximately 238.29 g/mol

- CAS Number : 848760-74-7

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can influence the function and activity of various proteins and enzymes. The indole moiety can interact with biological receptors, leading to diverse biological effects, including modulation of cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study evaluated the cytotoxic effects of synthesized indole derivatives against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values ranging from 7.1 µM to 11.9 µM against HCT-116 cells, demonstrating significant anticancer activity while sparing normal epithelial cells .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4g | 7.1 | >2.74 |

| 4a | 10.5 | 9.7 |

| 4c | 11.9 | 2.4 |

The mechanism underlying this anticancer effect involves cell cycle arrest at the S and G2/M phases, indicating that these compounds may impede cancer cell proliferation by disrupting normal cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Research indicates that this compound exhibits activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Studies show that compounds containing the indole moiety can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study synthesized various indole-modified compounds and evaluated their anticancer activity against breast cancer cell lines. The results indicated enhanced cytotoxic effects compared to traditional therapies like tamoxifen .

- Pharmacological Profiles : Research involving network pharmacology identified several active compounds related to traditional formulations that include indole derivatives, highlighting their multifaceted therapeutic potentials .

- Binding Affinity Studies : Docking studies revealed that derivatives such as compound 4g demonstrated strong binding affinities for proteins associated with cancer progression (e.g., c-Myc and IL-6), suggesting a mechanism through which these compounds exert their anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-Indol-4-YL)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can link indole derivatives to benzaldehyde precursors. A typical procedure includes:

- Reacting 4-bromobenzaldehyde with 1H-indol-4-ylboronic acid under inert atmosphere (argon/nitrogen).

- Using Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., PPh₃) in a solvent like toluene/ethanol (3:1).

- Adding a base (e.g., Na₂CO₃) and heating at 80–90°C for 12–24 hours .

Optimization involves adjusting catalyst loading, solvent polarity, and temperature. Purity is confirmed via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm aldehyde proton (~10 ppm) and indole NH (~12 ppm). Aromatic protons appear between 7–8.5 ppm. Use DMSO-d₆ or CDCl₃ as solvents .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹) .

- HPLC-MS : Verify molecular ion ([M+H]+) and assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a sealed, light-resistant container at 2–8°C under inert gas (argon) to prevent oxidation.

Advanced Research Questions

Q. How does the electronic nature of the indole moiety influence the reactivity of this compound in nucleophilic additions or cyclization reactions?

- Methodological Answer : The electron-rich indole ring increases electrophilicity of the aldehyde group, enhancing reactivity in:

- Wittig Reactions : Use stabilized ylides (e.g., Ph₃P=CHCO₂Et) in THF at 0°C to room temperature. Monitor via TLC .

- Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux. Isolate products via vacuum filtration .

Computational studies (DFT) can predict charge distribution using software like Gaussian with B3LYP/6-31G* basis sets .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., FAAH). Optimize hydrogen bonding between the aldehyde group and active-site residues .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with bioactivity using descriptors like logP and Hammett constants .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Repeat reactions under standardized conditions (e.g., solvent purity, catalyst batch).

- Advanced Characterization : Use 2D NMR (HSQC, HMBC) to resolve structural ambiguities .

- Data Cross-Validation : Compare melting points, IR, and HPLC retention times with literature. Discrepancies may arise from residual solvents or polymorphic forms .

Properties

CAS No. |

848760-74-7 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-(1H-indol-4-yl)benzaldehyde |

InChI |

InChI=1S/C15H11NO/c17-10-11-4-6-12(7-5-11)13-2-1-3-15-14(13)8-9-16-15/h1-10,16H |

InChI Key |

PUYYMSQQBOMQBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.